Methyl 3-bromo-5-chloro-4-sulfamoylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-5-chloro-4-sulfamoylbenzoate is a chemical compound with the molecular formula C8H7BrClNO4S and a molecular weight of 328.57 g/mol . It is characterized by the presence of bromine, chlorine, and sulfamoyl groups attached to a benzoate moiety. This compound is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-chloro-4-sulfamoylbenzoate typically involves the esterification of 3-bromo-5-chloro-4-sulfamoylbenzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process generally involves large-scale esterification reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-chloro-4-sulfamoylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines and thiols.
Reduction: The sulfamoyl group can be reduced to an amine under specific conditions.
Oxidation: The benzoate moiety can undergo oxidation to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of amines.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 3-bromo-5-chloro-4-sulfamoylbenzoate is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-chloro-4-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bromine and chlorine atoms can form halogen bonds with target proteins, while the sulfamoyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-4-chlorobenzoate: Lacks the sulfamoyl group, making it less versatile in certain reactions.
Methyl 5-bromo-3-chloro-4-sulfamoylbenzoate: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Methyl 3-bromo-5-chloro-4-aminobenzoate: Contains an amino group instead of a sulfamoyl group, leading to different chemical properties and uses.
Uniqueness
Methyl 3-bromo-5-chloro-4-sulfamoylbenzoate is unique due to the presence of both halogen and sulfamoyl groups, which confer distinct reactivity and interaction profiles. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Properties
IUPAC Name |
methyl 3-bromo-5-chloro-4-sulfamoylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO4S/c1-15-8(12)4-2-5(9)7(6(10)3-4)16(11,13)14/h2-3H,1H3,(H2,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METGDSMWNNFSFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)S(=O)(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.